Benzene, 1-(hexyloxy)-4-iodo-
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Description
Molecular Structure Analysis
The molecular structure of “Benzene, 1-(hexyloxy)-4-iodo-” can be inferred from its name. It likely has a benzene ring as the core structure, with a hexyloxy group (-O-(CH2)5-CH3) attached to one carbon atom and an iodine atom attached to another carbon atom on the benzene ring .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Benzene derivatives, including Benzene, 1-(hexyloxy)-4-iodo-, have shown significant promise in the field of supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly noteworthy. These structures have applications ranging from nanotechnology to polymer processing. The adaptable nature of benzene derivatives as multipurpose building blocks in supramolecular assemblies underscores their potential in creating advanced materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).
Hematotoxicity and Carcinogenicity
Exposure to benzene and its derivatives has been extensively studied for its hematotoxic and carcinogenic effects. Benzene is known to cause aplastic anemia and increased risk of acute myeloid leukemia (AML) in adults. The mechanisms include the metabolic activation of benzene to toxic metabolites, which can cause DNA damage, oxidative stress, and alter cell signaling pathways related to hematopoiesis and leukemia. Such studies provide critical insights into the occupational and environmental health risks associated with benzene exposure, informing safety standards and protective measures (Smith, 1996).
Epigenetic Changes
Recent studies have highlighted the potential for benzene to induce epigenetic changes, which could have far-reaching implications for gene regulation and disease. Benzene exposure has been associated with alterations in DNA methylation patterns, histone modifications, and miRNA expression. These epigenetic modifications may contribute to the carcinogenicity of benzene, providing a new avenue for understanding how environmental pollutants influence human health at the molecular level (Fenga, Gangemi, & Costa, 2016).
properties
IUPAC Name |
1-hexoxy-4-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBIFIGDFFVXIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568990 |
Source
|
Record name | 1-(Hexyloxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(hexyloxy)-4-iodo- | |
CAS RN |
85557-94-4 |
Source
|
Record name | 1-(Hexyloxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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